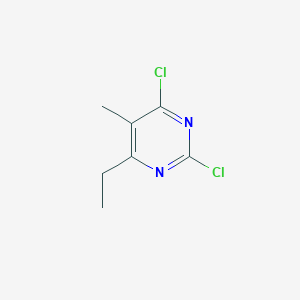

2,4-Dichloro-6-ethyl-5-methylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8Cl2N2 |

|---|---|

Molecular Weight |

191.05 g/mol |

IUPAC Name |

2,4-dichloro-6-ethyl-5-methylpyrimidine |

InChI |

InChI=1S/C7H8Cl2N2/c1-3-5-4(2)6(8)11-7(9)10-5/h3H2,1-2H3 |

InChI Key |

JGXXTZQFALMTMG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NC(=N1)Cl)Cl)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4 Dichloro 6 Ethyl 5 Methylpyrimidine and Analogous Compounds

De Novo Synthetic Routes to the Pyrimidine (B1678525) Heterocycle

The construction of the core pyrimidine ring system from acyclic precursors, known as de novo synthesis, is the foundational step in producing complex derivatives. nih.gov These methods assemble the heterocycle through the formation of key carbon-nitrogen bonds.

A cornerstone of pyrimidine synthesis is the cyclocondensation reaction between a compound containing an N-C-N structural unit (such as amidines, urea (B33335), or guanidine) and a 1,3-dicarbonyl compound or its equivalent. mdpi.com The classical Pinner synthesis, for example, involves the condensation of a 1,3-dicarbonyl compound with an amidine to form the pyrimidine ring. mdpi.com

This approach builds the pyrimidine ring by forming two new C-N bonds. The selection of the starting materials directly dictates the substitution pattern on the final heterocycle. For the synthesis of a precursor to 2,4-Dichloro-6-ethyl-5-methylpyrimidine, one would theoretically start with a dicarbonyl compound that provides the ethyl and methyl groups at the desired positions, such as 3-methylheptane-2,4-dione, and condense it with a suitable N-C-N fragment like urea or thiourea.

Table 1: Examples of Reagents for Pyrimidine Ring Formation via Cyclocondensation

| N-C-N Fragment | 1,3-Dicarbonyl Compound or Equivalent | Resulting Pyrimidine Feature |

|---|---|---|

| Urea | Ethyl Acetoacetate | Pyrimidinedione (Uracil) skeleton |

| Thiourea | Acetylacetone | Thiouracil derivative |

| Guanidine | Malononitrile | 2-Aminopyrimidine derivative |

| Benzamidine | Dibenzoylmethane | 2,4,6-Triphenylpyrimidine |

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for synthesizing complex molecules like pyrimidines in a single step from three or more reactants. rasayanjournal.co.inresearchgate.net These reactions enhance atom economy and procedural simplicity by avoiding the isolation of intermediates. researchgate.net A well-known example is the Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea to produce dihydropyrimidinones.

More contemporary MCRs provide access to a wider range of highly substituted pyrimidines. mdpi.combohrium.com For instance, iridium-catalyzed multicomponent synthesis allows for the regioselective formation of pyrimidines from amidines and up to three different alcohol molecules. bohrium.comorganic-chemistry.org This method proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. bohrium.com Such strategies are particularly valuable for creating libraries of diversely functionalized pyrimidine derivatives for screening purposes. bohrium.com

Table 2: Selected Multicomponent Strategies for Pyrimidine Synthesis

| Reaction Name/Type | Components | Catalyst/Conditions | Key Feature |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Acid catalyst (e.g., HCl) | Forms dihydropyrimidinones |

| Iridium-Catalyzed MCR | Amidine, Primary Alcohol, Secondary Alcohol | PN5P-Ir-pincer complex | Regioselective access to unsymmetrically substituted pyrimidines. bohrium.com |

| Pseudo Five-Component Reaction | Methyl aryl ketone, Aromatic aldehyde (2 eq.), Ammonium acetate (B1210297) (2 eq.) | Triflic acid | [C-C+C+N+C+N] cyclocondensation. mdpi.com |

| Oxidative Annulation | Amidine, Ketone, N,N-dimethylaminoethanol | Oxidizing agent | Uses N,N-dimethylaminoethanol as a one-carbon source. organic-chemistry.org |

Targeted Synthesis of Halogenated Pyrimidines

The introduction of halogen atoms, particularly chlorine, at the 2- and 4-positions of the pyrimidine ring is a critical transformation. These chloro-substituents serve as excellent leaving groups for subsequent nucleophilic substitution reactions, enabling the synthesis of a wide variety of derivatives.

The most common route to 2,4-dichloropyrimidines involves the chlorination of the corresponding 2,4-dihydroxypyrimidine precursors, which exist in the more stable pyrimidine-2,4(1H,3H)-dione tautomeric form (uracil analogues). nih.gov The key reagent for this conversion is phosphorus oxychloride (POCl₃), often used in excess as both the reagent and the solvent. nih.govresearchgate.net

The reaction typically requires heating to reflux, often in the presence of a tertiary amine base such as N,N-dimethylaniline or pyridine, which acts as a catalyst and neutralizes the HCl byproduct. nih.gov Recent advancements have led to solvent-free procedures where the hydroxypyrimidine is heated with an equimolar amount of POCl₃ in a sealed reactor. nih.gov This method is suitable for large-scale preparations and improves safety and efficiency. nih.gov A patent describes a method where a hydroxypyrimidine sodium salt reacts with a chlorinating agent, serving as both reactant and acid-binding agent, achieving yields greater than 90%. google.com

Table 3: Common Conditions for Chlorination of Hydroxypyrimidines

| Chlorinating Agent | Base/Additive | Conditions | Reference |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | N,N-Dimethylaniline | Reflux in excess POCl₃ | researchgate.net |

| Phosphorus oxychloride (POCl₃) | Pyridine | Sealed reactor, 140–160 °C, solvent-free | nih.gov |

| Phosphorus pentachloride (PCl₅) | None | Heating with POCl₃ | google.com |

| Sulfuryl chloride (SO₂Cl₂) | Hydroxypyrimidine sodium salt | Various solvents (e.g., toluene, acetonitrile) | google.com |

Achieving regioselectivity—the ability to introduce a halogen at a specific position on the pyrimidine ring—is crucial for synthesizing asymmetrically substituted analogues. While the synthesis of this compound involves a straightforward dichlorination of a symmetric precursor, the synthesis of other halogenated pyrimidines requires more nuanced methods.

The reactivity of the pyrimidine ring towards electrophilic halogenation is generally low due to its electron-deficient nature. However, direct C-H halogenation can be achieved under specific conditions. For example, an efficient and mild method for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines uses a hypervalent iodine(III) reagent with potassium halide salts in water at room temperature. rsc.org This approach proceeds via an electrophilic substitution mechanism. rsc.org Similarly, direct C-H iodination of heterocycles like pyridines and uracils has been developed, showing high regioselectivity for the C3 or C5 positions depending on the substrate. rsc.org The choice of halogenating agent (e.g., N-bromosuccinimide, N-chlorosuccinimide) and solvent, such as fluorinated alcohols, can significantly influence the position of halogenation on arenes and heterocycles. acs.org

Green Chemistry Principles in Pyrimidine Synthesis

Traditional methods for pyrimidine synthesis often rely on hazardous reagents, volatile organic solvents, and high energy consumption. rasayanjournal.co.inresearchgate.net The integration of green chemistry principles aims to mitigate these issues by designing safer, more sustainable, and efficient synthetic processes. powertechjournal.comnih.gov

Key green approaches in pyrimidine synthesis include:

Multicomponent Reactions (MCRs): As discussed, MCRs improve atom economy and reduce waste by combining multiple steps into a single operation. rasayanjournal.co.in

Use of Green Solvents: Replacing toxic solvents with environmentally benign alternatives like water or ionic liquids, or conducting reactions under solvent-free conditions, significantly reduces environmental impact. powertechjournal.com

Catalysis: The use of reusable heterogeneous catalysts or highly efficient organocatalysts can replace stoichiometric reagents, minimize waste, and allow for milder reaction conditions. researchgate.netpowertechjournal.com For example, porous poly-melamine-formaldehyde has been used as a reusable catalyst for synthesizing triazolopyrimidines under solvent-free ball milling conditions. researchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasonication are used to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. rasayanjournal.co.innih.gov These techniques enhance energy efficiency and can enable reactions that are difficult under thermal conditions. rasayanjournal.co.inpowertechjournal.com

Table 4: Comparison of Traditional vs. Green Synthetic Approaches for Pyrimidines

| Aspect | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvents | Excess volatile organic compounds (VOCs), hazardous reagents (e.g., POCl₃) | Water, ionic liquids, or solvent-free conditions. powertechjournal.com |

| Energy | Prolonged conventional heating (reflux) | Microwave irradiation, ultrasound assistance for shorter times and higher efficiency. rasayanjournal.co.in |

| Catalysts | Stoichiometric strong acids/bases | Reusable heterogeneous catalysts, organocatalysts, biocatalysts. powertechjournal.com |

| Process | Multi-step synthesis with isolation of intermediates | One-pot multicomponent reactions (MCRs). rasayanjournal.co.in |

| Waste | Significant byproduct and solvent waste | High atom economy, reduced waste streams. researchgate.net |

Table of Compounds

Catalytic Systems for Enhanced Efficiency

Catalysis plays a pivotal role in the synthesis and functionalization of dichloropyrimidine compounds. By lowering the activation energy of reactions, catalysts can enhance reaction rates, improve selectivity, and allow for milder reaction conditions. Both metal-based and organic catalysts have been successfully employed.

Palladium complexes are particularly effective for cross-coupling reactions, enabling the regioselective substitution of the chlorine atoms on the pyrimidine ring. The reactivity of the chlorine atoms generally follows the order C4(6) > C2, a preference that can be exploited in sequential substitutions. acs.org For instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] has been used in Suzuki coupling reactions to introduce aryl and heteroaryl groups onto the pyrimidine core. nih.govmdpi.com Such catalytic systems are crucial for building molecular complexity from the dichloropyrimidine scaffold. In some cases, palladium on multiwall carbon nanotubes has also been investigated as a catalyst. mdpi.com

In addition to palladium, organocatalysts have emerged as a powerful tool. A highly regioselective nucleophilic aromatic substitution (SNAr) amination of 2,4-dichloropyrimidine (B19661) has been achieved using a combination of sodium sulfinate and tetrabutylammonium (B224687) bromide as catalysts. researchgate.net For the chlorination step itself, which converts dihydroxypyrimidines to their dichloro derivatives, catalysts like 4-dimethylaminopyridine (B28879) (DMAP) or N,N-dimethylaniline can be employed alongside chlorinating agents like thionyl chloride or phosphorus oxychloride to improve reaction efficiency. chemicalbook.comgoogle.com

Catalytic Systems in Dichloropyrimidine Synthesis and Functionalization

| Catalyst System | Reaction Type | Key Advantage(s) | Reference |

|---|---|---|---|

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Suzuki Cross-Coupling | Enables efficient C-C bond formation; allows for regioselective substitution. | nih.govmdpi.com |

| Sodium Sulfinate / Tetrabutylammonium Bromide | SNAr Amination | High efficiency and regioselectivity for C-N bond formation using weak nucleophiles. | researchgate.net |

| 4-Dimethylaminopyridine (DMAP) | Chlorination | Catalyzes the conversion of dihydroxypyrimidines to dichloropyrimidines with high yield. | chemicalbook.com |

| N,N-Dimethylaniline | Chlorination | Acts as a catalyst in chlorination reactions using phosphorus oxychloride. | google.com |

Solvent-Free and Alternative Energy-Assisted Methodologies (e.g., Ultrasound)

In line with the principles of green chemistry, significant efforts have been directed towards reducing or eliminating the use of volatile organic solvents and employing alternative energy sources to drive reactions. Ultrasound and microwave irradiation have proven to be highly effective in the synthesis of pyrimidine derivatives.

Ultrasound-assisted synthesis utilizes acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. beilstein-archives.orgresearchgate.net This energy input dramatically accelerates reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. beilstein-archives.orgnih.gov The application of ultrasound has been shown to be beneficial for various steps in pyrimidine synthesis, from the initial ring formation to subsequent derivatizations. nih.govresearchgate.net This technique is noted for enhancing the purity of the synthesized compounds and reducing the reliance on hazardous chemicals. researchgate.net

Comparison of Conventional vs. Ultrasound-Assisted Pyrimidine Synthesis

| Synthetic Step | Conventional Method (Time) | Ultrasound Method (Time) | Yield (Ultrasound) | Reference |

|---|---|---|---|---|

| Thiourea Condensation | 8 hours | 30 minutes | 80% | beilstein-archives.org |

| Methylation | 12 hours | 30 minutes | 92% | beilstein-archives.org |

| Hydroxyl to Chlorine Substitution | 2 hours | 6 minutes | 87% | beilstein-archives.org |

Microwave irradiation is another alternative energy source that significantly enhances reaction efficiency. In the context of 2,4-dichloropyrimidine functionalization, microwave-assisted Suzuki coupling reactions have been performed in as little as 15 minutes with very low catalyst loading (0.5 mol%), demonstrating a substantial improvement over traditional heating methods. mdpi.com Furthermore, solvent-free reaction conditions represent an ideal green chemistry approach. While not always feasible, multicomponent reactions for synthesizing pyrimidine precursors under solvent-free conditions have been developed, showcasing a simple, high-yield, and environmentally friendly route. orientjchem.org

Optimization of Synthetic Pathways for Yield and Purity

A common route to 2,4-dichloropyrimidines involves the chlorination of the corresponding 2,4-dihydroxypyrimidine precursor (the tautomeric form of a uracil (B121893) analog). chemicalbook.com The choice of chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), and the reaction conditions are crucial. chemicalbook.comgoogle.com For example, a patented procedure specifies controlling the temperature between 65°C and 70°C during chlorination with thionyl chloride and a catalytic amount of DMAP to achieve a 95% yield. chemicalbook.com

Solvent selection also plays a critical role. In palladium-catalyzed coupling reactions, the solvent system can dictate reactivity and selectivity. A mixture of toluene, ethanol, and water was found to be effective for a one-pot, double Suzuki coupling of 2,4-dichloropyrimidine. nih.gov For microwave-assisted couplings, a 1,4-dioxane (B91453) and water mixture at 100°C was identified as optimal, as higher temperatures led to the formation of undesired side products. mdpi.com

Finally, purification is a key aspect of optimization. The removal of by-products and unreacted starting materials is essential for obtaining a high-purity final product. For syntheses involving amines and phosphorus-based chlorinating agents, by-products like amine hydrochlorides must be removed. google.com This is often achieved through extraction with a solvent that dissolves the target chloropyrimidine but not the salt. google.com Subsequent purification steps may include recrystallization from appropriate solvents (e.g., petroleum ether) or distillation to achieve the desired level of purity. chemicalbook.comresearchgate.net

Key Parameters for Optimizing Dichloropyrimidine Synthesis

| Parameter | Reaction Type | Optimized Condition | Outcome | Reference |

|---|---|---|---|---|

| Temperature | Chlorination | 65-70°C | Maximized yield (95%) while maintaining control. | chemicalbook.com |

| Temperature | Microwave Suzuki Coupling | 100°C | Achieved 80% yield; higher temperatures led to side-product formation. | mdpi.com |

| Solvent System | Suzuki Coupling | Toluene/Ethanol/Water | Enabled efficient one-pot, regioselective double coupling. | nih.gov |

| Purification | Chlorination | Extraction and Recrystallization | Removal of by-products and isolation of pure dichloropyrimidine. | google.comresearchgate.net |

Chemical Reactivity and Derivatization Strategies for 2,4 Dichloro 6 Ethyl 5 Methylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions of Dichloropyrimidines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for the functionalization of 2,4-dichloropyrimidines. nih.gov This two-stage process typically involves the addition of a nucleophile to the electron-deficient pyrimidine (B1678525) ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of a chloride ion to restore aromaticity. nih.gov The presence of two nitrogen atoms in the pyrimidine ring significantly facilitates this reaction by stabilizing the negative charge of the intermediate.

Regioselectivity in Mono- and Di-Substitutions at C-2 and C-4 Positions

A key aspect of the SNAr chemistry of 2,4-dichloropyrimidines is the regioselectivity of the substitution, as the nucleophile can potentially attack either the C-2 or C-4 position.

Generally, for unsubstituted or 5-substituted 2,4-dichloropyrimidines, nucleophilic attack occurs preferentially at the C-4 position. wuxiapptec.comguidechem.com This preference is attributed to the greater stability of the Meisenheimer intermediate formed via attack at C-4, which allows for delocalization of the negative charge onto both ring nitrogen atoms, compared to the intermediate from C-2 attack. acs.org The reactivity order for SNAr reactions is typically 4-Cl > 2-Cl. guidechem.com

However, the substitution pattern on the pyrimidine ring can significantly influence this selectivity. wuxiapptec.com

Electronic Effects : The presence of an electron-donating group (EDG) at the C-6 position, such as the ethyl group in 2,4-dichloro-6-ethyl-5-methylpyrimidine, can alter the electronic distribution of the ring. Quantum mechanics studies on similar systems have shown that a C-6 EDG can increase the size of the Lowest Unoccupied Molecular Orbital (LUMO) lobe at the C-2 position, making it a more favorable site for nucleophilic attack and potentially leading to C-2 selectivity or a mixture of isomers. wuxiapptec.com

Steric Effects : A sterically bulky substituent at the C-5 position can hinder nucleophilic attack at the adjacent C-4 position, thereby favoring substitution at the C-2 position. wuxiapptec.com The 5-methyl group in the target compound introduces some steric hindrance, which could influence the C4/C2 selectivity depending on the size of the incoming nucleophile.

Therefore, for this compound, the regioselectivity of monosubstitution is a delicate balance of these competing factors and is highly dependent on the nature of the nucleophile and the specific reaction conditions employed. guidechem.com Disubstitution to replace both chlorine atoms is also achievable, typically by applying harsher reaction conditions such as higher temperatures or by using a catalyst for the second substitution step.

Table 1: Factors Influencing Regioselectivity in SNAr Reactions of 2,4-Dichloropyrimidines

| Factor | Influence on Regioselectivity | Favored Position | Reference |

|---|---|---|---|

| Inherent Ring Electronics | More stable Meisenheimer intermediate via C-4 attack in unsubstituted 2,4-dichloropyrimidine (B19661). | C-4 | acs.org |

| C-6 Electron-Donating Group (e.g., -ethyl) | Increases electron density and LUMO lobe size at C-2, making it more susceptible to attack. | C-2 (or mixture) | wuxiapptec.com |

| C-5 Electron-Withdrawing Group | Further activates the ring, generally enhancing the inherent preference for C-4 attack. | C-4 | nih.gov |

| C-5 Steric Hindrance (e.g., -methyl) | Physically blocks the approach of nucleophiles to the C-4 position. | C-2 | wuxiapptec.comthieme-connect.com |

| Tertiary Amine Nucleophiles | Can exhibit excellent C-2 selectivity with 5-substituted 2,4-dichloropyrimidines. | C-2 | nih.gov |

Amination Reactions with Diverse Amine Nucleophiles

The reaction of 2,4-dichloropyrimidines with a wide range of amine nucleophiles is a well-established method for synthesizing aminopyrimidine derivatives, which are important scaffolds in medicinal chemistry. acs.orgnih.govmdpi.com Both primary and secondary, as well as aliphatic and aromatic amines, can be used to displace the chlorine atoms.

Monosubstitution with amines often yields a mixture of C-4 and C-2 isomers, with the ratio depending on the pyrimidine's substitution pattern and the reaction conditions. acs.org For instance, reactions with neutral nitrogen nucleophiles frequently result in C4/C2 isomer ratios ranging from 1:1 to 4:1. acs.org However, highly regioselective methods have been developed. The use of tertiary amine nucleophiles with 5-substituted-2,4-dichloropyrimidines has been shown to provide excellent C-2 selectivity, proceeding through an intermediate that undergoes in-situ N-dealkylation. nih.govresearchgate.net

Achieving disubstitution to yield 2,4-diaminopyrimidines often requires more forcing conditions or the use of palladium catalysis, particularly for the introduction of the second amino group. mdpi.comnih.govnih.gov

Table 2: Examples of Amination Reactions on Dichloropyrimidine Scaffolds

| Pyrimidine Substrate | Amine Nucleophile | Conditions | Major Product | Reference |

|---|---|---|---|---|

| 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | K₂CO₃, DMAc | 70:30 mixture of C-4/C-2 isomers | acs.org |

| 6-Aryl-2,4-dichloropyrimidine | Secondary Aliphatic Amines | Pd(OAc)₂, LiHMDS, THF | Highly selective for C-4 substitution | acs.org |

| 2,4-Dichloro-5-nitropyrimidine | Diethylamine (Secondary) | Standard SNAr | Selective for C-4 substitution | researchgate.net |

| 2,4-Dichloro-5-nitropyrimidine | Triethylamine (Tertiary) | Standard SNAr | Selective for C-2 substitution (after dealkylation) | researchgate.net |

| 4-Amino-6-chloropyrimidine | Adamantane-containing amines | Pd(0)/Ligand Catalysis | Di-substituted 4,6-diaminopyrimidine | nih.gov |

Alkoxylation and Thiolation Reactions

Oxygen and sulfur nucleophiles also readily participate in SNAr reactions with 2,4-dichloropyrimidines to furnish the corresponding alkoxy and thioether derivatives.

Alkoxylation is typically achieved by reacting the dichloropyrimidine with an alcohol in the presence of a base, or with a pre-formed metal alkoxide. Similar to amination, these reactions generally favor substitution at the C-4 position.

Thiolation with thiols or their corresponding thiolates is usually a very facile reaction due to the high nucleophilicity of sulfur. thieme-connect.com Under standard, uncatalyzed SNAr conditions, thiols react with high regioselectivity at the C-4 position of 2,4-dichloropyrimidines. thieme-connect.com However, a significant development in this area is the use of palladium catalysis to control the regioselectivity. It has been demonstrated that bulky N-heterocyclic carbene (NHC) ligands in palladium-catalyzed reactions can completely invert the conventional site-selectivity, leading to a remarkable preference for C-2 thiolation. thieme-connect.com This catalyst-controlled functionalization represents a powerful strategy for accessing 2-thio-substituted pyrimidines that are otherwise difficult to synthesize. thieme-connect.comnih.govjetir.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful platform for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound beyond SNAr chemistry. Palladium catalysts are most commonly employed for these transformations. mdpi.com

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling, which pairs an organoboron reagent (typically a boronic acid or ester) with an organic halide, is a premier method for constructing C-C bonds. In the context of 2,4-dichloropyrimidines, this reaction demonstrates excellent regioselectivity.

The oxidative addition of the palladium(0) catalyst to the C-Cl bond is the first step, and this occurs with a strong preference for the C-4 position over the C-2 position. mdpi.comnih.gov This inherent difference in reactivity allows for a stepwise and controlled functionalization of the pyrimidine ring. mdpi.com A first Suzuki coupling can be performed under relatively mild conditions to selectively introduce an aryl or heteroaryl group at C-4. Subsequently, a second, different boronic acid can be coupled at the less reactive C-2 position by employing more forcing conditions, such as higher temperatures or different ligand/base combinations. nih.gov This one-pot or sequential approach enables the efficient synthesis of unsymmetrically 2,4-disubstituted pyrimidines. nih.gov

Table 3: Regioselectivity in Palladium-Catalyzed Suzuki Coupling of Dichloropyrimidines

| Reaction Step | Position | Relative Reactivity | Typical Conditions | Reference |

|---|---|---|---|---|

| First Coupling | C-4 | High | Milder temperature, standard base (e.g., Na₂CO₃) | mdpi.comnih.gov |

| Second Coupling | C-2 | Low | Higher temperature, stronger base | nih.gov |

Stille Coupling and Other Organotin-Mediated Reactions

The Stille coupling utilizes organotin reagents (organostannanes) as the nucleophilic partner in a palladium-catalyzed cross-coupling reaction. Similar to the Suzuki coupling, the Stille reaction on 2,4-dichloropyrimidines proceeds with a strong regioselective preference for substitution at the C-4 position. guidechem.comacs.org This consistent reactivity pattern across different cross-coupling reactions underscores the greater inherent reactivity of the C-4 chlorine atom towards the oxidative addition step with palladium(0) catalysts. guidechem.comacs.org This allows for the selective introduction of a wide variety of carbon-based fragments, including alkyl, vinyl, and aryl groups, at the C-4 position of the pyrimidine core.

Utility of Grignard Reagents in Cross-Coupling and Addition Processes

The chlorine substituents at the C-2 and C-4 positions of the pyrimidine ring are susceptible to displacement through transition-metal-catalyzed cross-coupling reactions. Grignard reagents (R-Mg-X) are potent nucleophiles and alkylating/arylating agents in these transformations, enabling the formation of new carbon-carbon bonds. byjus.com Iron-catalyzed cross-coupling reactions, in particular, have proven effective for the selective monoalkylation of dichloroheteroarenes under mild conditions. researchgate.netresearchgate.net

These reactions typically proceed via a catalytic cycle involving a transition metal catalyst, such as an iron or palladium complex. researchgate.netthieme-connect.de The catalyst facilitates the reaction between the dichloropyrimidine and the Grignard reagent, leading to the substitution of one or both chlorine atoms. The regioselectivity of the substitution (i.e., whether the reaction occurs at the C-2 or C-4 position first) can often be controlled by the reaction conditions and the specific catalyst used. researchgate.netnih.gov For 2,4-dichloropyrimidines, the C-4 position is generally more reactive towards nucleophilic substitution than the C-2 position due to greater activation by the para-nitrogen atom.

The general scheme for a transition metal-catalyzed cross-coupling of this compound with a Grignard reagent is as follows:

Scheme 1: General representation of a transition metal-catalyzed cross-coupling reaction with a Grignard reagent.

Detailed research findings on related dichloropyrimidines demonstrate the feasibility of these reactions. Iron salts like Fe(acac)₃ are noted as inexpensive, non-toxic, and effective precatalysts for coupling Grignard reagents with various halides. researchgate.netresearchgate.net The reactions are often rapid and compatible with a wide array of functional groups. researchgate.net

Table 1: Representative Iron-Catalyzed Cross-Coupling Reactions with Dichloroheteroarenes This table illustrates typical conditions and outcomes for reactions analogous to those expected for this compound, based on published studies.

| Catalyst | Grignard Reagent (R-MgX) | Substrate | Product (Mono-alkylation) | Yield (%) |

| Fe(acac)₃ | MeMgBr | 2,4-Dichloropyrimidine | 2-Chloro-4-methylpyrimidine | High |

| Fe(acac)₃ | PhMgBr | 2,6-Dichloroarene | 2-Chloro-6-phenylarene | >90% |

| Fe(acac)₃ | Alkyl-MgBr | Dichloroheteroarene | Selectively monoalkylated | Good |

Data synthesized from analogous reactions reported in the literature. researchgate.netresearchgate.net

Electrophilic Substitution Reactions at the Pyrimidine Core (e.g., C-5 Position)

The pyrimidine ring in this compound is considered highly electron-deficient. This is due to the electron-withdrawing nature of the two nitrogen atoms and the two chlorine atoms. Consequently, the core is strongly deactivated towards classical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions.

The C-5 position is typically the most electron-rich carbon in the pyrimidine ring and thus the most likely site for electrophilic attack, should it occur. However, in the subject molecule, this position is already substituted with a methyl group. Standard electrophilic substitution on an already alkyl-substituted carbon of an aromatic ring is not a feasible pathway.

While direct electrophilic substitution on the C-5 carbon is unlikely, reactions involving the C-5 methyl group or electrophilic attack on related, unsubstituted pyrimidines provide some insight. For instance, the synthesis of certain nitropyrimidines involves the nitration of pyrimidine precursors, although this typically requires substrates with activating groups (e.g., hydroxyl groups) already present on the ring. google.com In such activated systems, nitration at the C-5 position can proceed. For deactivated systems like 2,4-dichloropyrimidine, forcing conditions would be required, and the C-5 position, if unsubstituted, would be the target. The presence of the C-5 methyl group in this compound would direct any potential, albeit difficult, electrophilic attack to other positions or potentially lead to side-chain reactions under radical conditions.

Other Reactive Transformations and Functional Group Interconversions

Beyond Grignard-based cross-coupling, this compound can undergo several other useful transformations. The reactive chlorine atoms are prime sites for nucleophilic aromatic substitution (SNAr), a fundamental reaction for functionalizing this heterocyclic system. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): This is a prominent reaction pathway for chloropyrimidines. The electron-deficient nature of the ring facilitates attack by nucleophiles, leading to the displacement of the chloride leaving groups. A wide variety of nucleophiles can be employed, including amines, alkoxides, and thiols, to introduce diverse functional groups. Studies on 2,4-dichloropyrimidines show that substitution at the C-4 position is generally favored over the C-2 position. researchgate.net

Table 2: Examples of Nucleophilic Aromatic Substitution on the 2,4-Dichloropyrimidine Scaffold

| Nucleophile | Reagent | Typical Product Structure |

| Amine | R-NH₂ | 4-Amino-2-chloro-pyrimidine derivative |

| Alkoxide | R-O⁻ | 4-Alkoxy-2-chloro-pyrimidine derivative |

| Thiol | R-SH | 4-Thioether-2-chloro-pyrimidine derivative |

This table represents common SNAr reactions applicable to the this compound core. researchgate.net

Reduction: The chlorine atoms on the pyrimidine ring can be removed via reductive dehalogenation. This functional group interconversion can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst (catalytic hydrogenation). This process would convert this compound into 6-ethyl-5-methylpyrimidine, effectively removing the reactive handles for substitution.

Oxidation: While the pyrimidine ring itself is relatively resistant to oxidation, the alkyl substituents (ethyl and methyl groups) can be susceptible to oxidation under specific conditions, potentially yielding carboxylic acids or other oxidized derivatives. For example, the methyl group could be transformed into a hydroxymethyl or formyl group, providing a route to further functionalization.

These transformations highlight the versatility of this compound as an intermediate in organic synthesis, allowing for its conversion into a wide range of more complex molecules through controlled manipulation of its functional groups. ub.eduvanderbilt.edu

Advanced Spectroscopic and Structural Characterization of 2,4 Dichloro 6 Ethyl 5 Methylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. For a molecule such as 2,4-Dichloro-6-ethyl-5-methylpyrimidine, with its distinct proton and carbon environments, NMR is an essential tool for unambiguous structural confirmation.

¹H NMR for Proton Environments

Proton (¹H) NMR spectroscopy provides information about the different types of protons present in a molecule and their immediate chemical environment. In this compound, the ethyl and methyl substituents on the pyrimidine (B1678525) ring give rise to characteristic signals.

The ethyl group will exhibit a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The chemical shift of the methylene quartet is expected to be further downfield (at a higher ppm value) compared to the methyl triplet because of its proximity to the electron-withdrawing pyrimidine ring. The methyl group directly attached to the pyrimidine ring will appear as a singlet, as it has no adjacent protons to couple with.

Based on the analysis of similar substituted pyrimidines, the expected ¹H NMR chemical shifts for this compound are summarized in the table below.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| Ethyl -CH₃ | ~1.3 | Triplet | ~7.5 Hz |

| Pyrimidine -CH₃ | ~2.4 | Singlet | N/A |

| Ethyl -CH₂- | ~2.8 | Quartet | ~7.5 Hz |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are influenced by the hybridization of the carbon atoms and the electronegativity of the atoms attached to them.

The carbon atoms of the pyrimidine ring are expected to resonate at lower fields (higher ppm values) due to their aromaticity and the presence of electronegative nitrogen and chlorine atoms. The carbons of the ethyl and methyl substituents will appear at higher fields (lower ppm values).

The predicted ¹³C NMR chemical shifts for this compound are outlined in the following table.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Ethyl -CH₃ | ~12 |

| Pyrimidine -CH₃ | ~18 |

| Ethyl -CH₂- | ~28 |

| C5 (pyrimidine ring) | ~125 |

| C6 (pyrimidine ring) | ~160 |

| C2 (pyrimidine ring) | ~162 |

| C4 (pyrimidine ring) | ~165 |

Note: These are estimated values based on analogous compounds and may differ in experimental acquisitions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To further confirm the structure of this compound and its derivatives, advanced two-dimensional (2D) NMR techniques are employed. These experiments provide correlation data that reveal the connectivity between different atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would show a correlation between the ethyl -CH₂- protons and the corresponding carbon, the ethyl -CH₃ protons and its carbon, and the pyrimidine -CH₃ protons and its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). For instance, the protons of the pyrimidine-methyl group would show a correlation to the C5 and C6 carbons of the pyrimidine ring, and the methylene protons of the ethyl group would show correlations to the C6 carbon of the ring, confirming the attachment points of the substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This would result in a cluster of peaks with a specific intensity ratio (approximately 9:6:1 for M⁺, [M+2]⁺, and [M+4]⁺).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₇H₈Cl₂N₂), the exact mass can be calculated and compared to the experimentally determined mass to confirm the molecular formula.

| Ion | Calculated Exact Mass |

| [C₇H₈³⁵Cl₂N₂]⁺ | 190.0119 |

| [C₇H₈³⁵Cl³⁷ClN₂]⁺ | 192.0090 |

| [C₇H₈³⁷Cl₂N₂]⁺ | 194.0060 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a sample of this compound. The gas chromatogram will show a peak for the compound, and the mass spectrum of that peak can be used to confirm its identity. Any impurities present in the sample would appear as separate peaks in the chromatogram, allowing for their identification and quantification.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups and characterizing the vibrational modes of a molecule. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands that correspond to the stretching and bending vibrations of its specific chemical bonds. While the specific spectrum for this exact compound is not publicly documented, analysis of structurally similar compounds, such as other substituted dichloropyrimidines, allows for a reliable prediction of its key spectral features.

The primary vibrational modes of interest include those associated with the pyrimidine ring, the carbon-chlorine bonds, and the alkyl (methyl and ethyl) substituents. The pyrimidine ring itself gives rise to several complex vibrations. The C=N and C=C stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. C-H stretching vibrations from the alkyl groups are expected in the 2980-2850 cm⁻¹ range.

The most definitive signals for this structure, apart from the ring vibrations, are those from the C-Cl bonds. The C-Cl stretching vibrations in chloro-substituted pyrimidines are typically observed in the fingerprint region, generally below 850 cm⁻¹. For instance, in 2-amino-4,6-dichloropyrimidine, C-Cl out-of-plane bending and in-plane-bending modes have been assigned at 220 cm⁻¹ and 300 cm⁻¹ respectively, providing a reference for where these modes can be expected. asianpubs.org

The presence of the methyl and ethyl groups will introduce additional bands. The asymmetric and symmetric stretching of C-H bonds in the methyl and ethyl groups are anticipated between 2980 cm⁻¹ and 2870 cm⁻¹. Furthermore, C-H scissoring, wagging, and rocking vibrations for these alkyl groups will produce signals in the 1465-1375 cm⁻¹ region.

A summary of the expected characteristic vibrational modes for this compound, based on data from analogous compounds, is presented below.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric & Symmetric C-H Stretch | -CH₃, -CH₂- | 2980 - 2870 | Medium-Strong |

| C=N and C=C Ring Stretch | Pyrimidine Ring | 1600 - 1400 | Medium-Strong |

| C-H Scissoring/Bending | -CH₃, -CH₂- | 1465 - 1375 | Variable |

| C-Cl Stretch | Ar-Cl | < 850 | Strong |

| C-Cl Bending (In-Plane) | Ar-Cl | ~300 | Strong |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound has not been reported, the structure of the closely related analogue, 4,6-dichloro-5-methylpyrimidine (B15144) , offers significant insight into the expected molecular architecture. nih.gov

The study of 4,6-dichloro-5-methylpyrimidine reveals that the molecule is essentially planar, with a root-mean-square (r.m.s.) deviation for all non-hydrogen atoms of 0.009 Å. nih.gov This planarity is a typical feature of substituted pyrimidine rings. It is highly probable that this compound would also adopt a largely planar conformation, with the atoms of the ethyl group being the most likely to deviate from the plane of the pyrimidine ring.

In the crystal lattice of 4,6-dichloro-5-methylpyrimidine, molecules are linked into inversion dimers through pairs of C—H⋯N hydrogen bonds. nih.gov This type of intermolecular interaction is a common feature in the crystal packing of nitrogen-containing heterocyclic compounds and would be expected to play a role in the solid-state architecture of this compound as well.

Key structural parameters for the analogue 4,6-dichloro-5-methylpyrimidine are detailed in the tables below. These values provide a reliable estimate for the bond lengths and angles in the subject compound.

Table 2: Crystal Data and Structure Refinement for 4,6-Dichloro-5-methylpyrimidine nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₅H₄Cl₂N₂ |

| Formula Weight | 163.00 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.463 (5) |

| b (Å) | 7.827 (5) |

| c (Å) | 11.790 (5) |

| β (°) | 93.233 (5) |

| Volume (ų) | 687.6 (7) |

Table 3: Selected Bond Lengths and Angles for 4,6-Dichloro-5-methylpyrimidine nih.gov

| Bond/Angle | Length (Å) / Degrees (°) |

|---|---|

| C4-Cl1 | 1.724 (4) |

| C6-Cl2 | 1.725 (4) |

| N1-C2 | 1.320 (6) |

| N1-C6 | 1.334 (6) |

| N3-C2 | 1.319 (6) |

| N3-C4 | 1.332 (6) |

| C4-C5 | 1.398 (6) |

| C5-C6 | 1.395 (6) |

| C5-C7 (Methyl) | 1.493 (6) |

| C6-N1-C2 | 115.4 (4) |

| C2-N3-C4 | 115.7 (4) |

| N3-C4-C5 | 123.6 (4) |

| C6-C5-C4 | 116.6 (4) |

| N1-C6-C5 | 123.0 (4) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org For organic molecules like this compound, the primary electronic transitions observed are n → π* (an electron from a non-bonding orbital to an anti-bonding π orbital) and π → π* (an electron from a bonding π orbital to an anti-bonding π orbital). shu.ac.uk

The pyrimidine ring, being an unsaturated heterocyclic system, is the principal chromophore responsible for UV absorption. The presence of non-bonding electrons on the nitrogen atoms allows for n → π* transitions, which are typically of lower intensity and occur at longer wavelengths compared to π → π* transitions. The conjugated π-system of the ring gives rise to more intense π → π* transitions at shorter wavelengths. shu.ac.uk

Spectroscopic studies on the related compound 2-chloropyrimidine (B141910) in the vacuum ultraviolet (VUV) range provide insight into the electronic transitions of chloropyrimidines. The lowest-lying absorption bands for 2-chloropyrimidine are observed between 3.7 and 5.7 eV (approximately 217-335 nm), a range accessible by standard UV-Vis spectrophotometers. rsc.org A more intense absorption band, attributed to a π → π* transition, appears with a maximum at 6.18 eV (~200 nm). rsc.org

For this compound, the following features are expected in its UV-Vis spectrum:

n → π Transitions:* A weak absorption band at a longer wavelength (likely > 260 nm), resulting from the excitation of non-bonding electrons from the nitrogen atoms.

π → π Transitions:* One or more strong absorption bands at shorter wavelengths (likely < 260 nm), corresponding to the excitation of electrons within the aromatic π-system.

The substitution pattern significantly influences the absorption maxima (λ_max). The two chloro groups, acting as auxochromes, are expected to cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted pyrimidine due to the influence of their lone-pair electrons. The alkyl (methyl and ethyl) groups typically induce minor bathochromic shifts. The solvent polarity can also affect the position of these bands; n → π* transitions commonly undergo a hypsochromic (blue) shift in polar solvents, while π → π* transitions often show a bathochromic (red) shift. shu.ac.uk

Table 4: Expected Electronic Transitions for this compound

| Type of Transition | Orbitals Involved | Expected Wavelength Region | Expected Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π* | π (HOMO) → π* (LUMO) | < 260 nm | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |

Computational Chemistry and Theoretical Investigations of 2,4 Dichloro 6 Ethyl 5 Methylpyrimidine

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties with a good balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

A primary step in computational analysis involves geometry optimization. Using a specified level of theory, such as B3LYP with a basis set like 6-311++G(d,p), the molecule's structure is computationally adjusted to find its lowest energy arrangement. This process yields key data on bond lengths, bond angles, and dihedral angles. Analysis of the electronic structure would provide insights into the distribution of electrons within the molecule, which is fundamental to its chemical properties.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Once the geometry is optimized, vibrational frequencies (FT-IR, Raman) and electronic transitions (UV-Vis) can be calculated. These theoretical spectra are invaluable for interpreting experimental data. For instance, calculated vibrational modes can be assigned to specific peaks in an experimental IR spectrum. A strong correlation between the predicted and experimental data serves to validate the computational model.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. From these energies, various chemical reactivity indices, such as electronegativity, chemical hardness, and softness, can be calculated to further predict the molecule's behavior in chemical reactions.

Molecular Dynamics (MD) Simulations

MD simulation is a computational method for analyzing the physical movements of atoms and molecules over time. It provides a detailed view of molecular behavior and interactions in different environments.

Conformational Flexibility and Stability Studies

For a molecule with flexible groups like an ethyl substituent, MD simulations can explore its conformational space. By simulating the molecule's movements over a period, researchers can identify the most stable conformations and the energy barriers between them. This provides insight into the molecule's flexibility and the shapes it is most likely to adopt.

Intermolecular Interactions in Simulated Environments

MD simulations are particularly useful for studying how a molecule interacts with its surroundings, such as solvent molecules or other solutes. By placing the molecule in a simulated box of water or another solvent, one can observe the formation and dynamics of intermolecular interactions like hydrogen bonds or van der Waals forces. This is critical for understanding the compound's behavior in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in the design of new chemical entities with enhanced potency and selectivity.

For a series of pyrimidine (B1678525) derivatives analogous to 2,4-dichloro-6-ethyl-5-methylpyrimidine, 3D-QSAR models can be developed to elucidate the key structural features governing their biological activity. These models, often generated using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional map of the physicochemical properties that are favorable or unfavorable for activity.

The process involves aligning a set of molecules with known activities and calculating their steric and electrostatic fields (in CoMFA) or similarity indices based on features like hydrophobicity, hydrogen bond donor/acceptor properties, and electrostatic potential (in CoMSIA). The resulting data is then subjected to partial least squares (PLS) analysis to generate a predictive model.

For this compound and its analogs, a hypothetical 3D-QSAR study might reveal the following:

Steric Fields: The model could indicate that bulky substituents at certain positions of the pyrimidine ring are detrimental to activity, while smaller groups are favored. The ethyl and methyl groups on the target compound would be evaluated in this context.

Electrostatic Fields: The electronegative chlorine atoms and nitrogen atoms in the pyrimidine ring create a distinct electrostatic potential. The 3D-QSAR map might highlight regions where positive or negative potentials are crucial for interaction with a biological target.

Table 1: Hypothetical 3D-QSAR Model Parameters for a Series of Pyrimidine Derivatives

| Parameter | Value | Description |

| q² (Cross-validated correlation coefficient) | 0.65 | Indicates good predictive ability of the model. |

| r² (Non-cross-validated correlation coefficient) | 0.92 | Shows a strong correlation between predicted and actual activity. |

| Steric Contribution | 45% | The bulkiness of substituents is a major factor in activity. |

| Electrostatic Contribution | 55% | The charge distribution across the molecule is critical for its function. |

By analyzing the contour maps generated from 3D-QSAR models, specific structure-reactivity relationships can be derived. For instance, if a region of negative electrostatic potential is shown to be favorable for activity, it would suggest that modifications increasing the electron density in that area could lead to more potent compounds. The two chlorine atoms in this compound significantly influence its reactivity and electronic properties, making them key points for such analysis. These halogens act as leaving groups in nucleophilic substitution reactions, a common strategy in the synthesis of pyrimidine-based drugs.

Molecular Docking Simulations for Ligand-Target Interactions (as a chemical design tool)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of chemical design, it is used to simulate the interaction of a ligand, such as this compound, with the binding site of a target protein.

This technique is invaluable for:

Identifying potential biological targets.

Predicting the binding affinity of a compound.

Understanding the molecular basis of ligand-target recognition.

A docking simulation of this compound into the active site of a hypothetical kinase, a common target for pyrimidine derivatives, could reveal key interactions. The nitrogen atoms of the pyrimidine ring could act as hydrogen bond acceptors with amino acid residues in the binding pocket. The ethyl and methyl groups might engage in hydrophobic interactions, while the chlorine atoms could form halogen bonds or other specific contacts.

Table 2: Predicted Interactions from a Hypothetical Molecular Docking Simulation

| Interacting Residue | Interaction Type | Distance (Å) |

| Lys745 | Hydrogen Bond | 2.1 |

| Leu844 | Hydrophobic | 3.5 |

| Met793 | Hydrophobic | 3.8 |

| Thr790 | Halogen Bond | 3.2 |

These simulations can guide the rational design of more effective inhibitors by suggesting modifications to the ligand structure that would enhance its binding affinity and selectivity.

Hirshfeld Surface Analysis and Electrostatic Potential Mapping for Crystal Packing and Intermolecular Forces

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify the specific atoms involved in close contacts and the nature of these interactions.

For a crystalline solid of this compound, Hirshfeld analysis would likely reveal the dominant role of H···H, C···H, and N···H contacts in the crystal packing. nih.gov The presence of chlorine atoms would also give rise to significant Cl···H or even Cl···Cl interactions, which can be crucial for the stability of the crystal structure. researchgate.net The analysis provides a fingerprint plot, a 2D histogram of the distances from the Hirshfeld surface to the nearest atoms inside and outside the surface, which quantitatively summarizes the types of intermolecular contacts.

Table 3: Percentage Contribution of Intermolecular Contacts from a Hypothetical Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

| H···H | 45.0 |

| C···H/H···C | 25.5 |

| N···H/H···N | 12.0 |

| Cl···H/H···Cl | 10.5 |

| Cl···Cl | 3.0 |

| Other | 4.0 |

Electrostatic potential (ESP) mapping, on the other hand, provides a visual representation of the charge distribution around a molecule. researchgate.net For this compound, the ESP map would show regions of negative potential (electron-rich) around the nitrogen and chlorine atoms and regions of positive potential (electron-poor) around the hydrogen atoms. researchgate.netresearchgate.net This information is complementary to Hirshfeld analysis, as it helps to explain the nature of the observed intermolecular interactions, such as the formation of hydrogen bonds and other electrostatic contacts that govern the crystal packing. researchgate.net

Lack of Sufficient Research Data for "this compound"

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data on the chemical compound This compound to generate a thorough and accurate article based on the requested outline.

The required sections and subsections demand detailed research findings on its role as a synthetic intermediate for specific fused heterocyclic systems, its application as a building block for multifunctional architectures, structure-activity relationship studies in agrochemical development, and its use in functional materials chemistry.

While the broader class of substituted dichloropyrimidines is extensively studied and utilized in these fields, research focusing specifically on the 2,4-dichloro derivative with both a 6-ethyl and a 5-methyl substituent is not well-documented in the available literature. Consequently, providing scientifically accurate and detailed content for the following topics, as per the user's strict instructions, is not possible:

Emerging Applications of 2,4 Dichloro 6 Ethyl 5 Methylpyrimidine in Chemical Synthesis and Materials Science

Applications in Functional Materials Chemistry

Adherence to the prompt's core requirements of scientific accuracy and strict focus on the specified compound prevents the generation of an article without resorting to speculation or incorrectly applying data from related but distinct chemical compounds. Therefore, the request to generate an article on "2,4-Dichloro-6-ethyl-5-methylpyrimidine" cannot be fulfilled at this time.

Optoelectronic and Photophysical Properties of Pyrimidine-Containing Conjugated Systems

The electron-withdrawing nature of the pyrimidine (B1678525) ring makes it an excellent component for creating "push-pull" chromophores, which are essential for various optoelectronic applications. While direct studies on conjugated systems derived from this compound are not extensively documented, research on structurally similar compounds provides significant insights into their potential photophysical behavior.

A notable study on a series of 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines, synthesized from the related precursor 2,4-dichloro-6-methylpyrimidine, reveals interesting photophysical characteristics. nih.gov These compounds were found to be largely non-emissive in their standard state. This lack of luminescence is attributed to a potential excited-state intramolecular proton transfer (ESIPT) process occurring from the hydroxyl groups to the nitrogen atoms of the pyrimidine ring, which provides a non-radiative pathway for the decay of the excited state. nih.gov

However, a significant enhancement in fluorescence can be induced. The introduction of an acid to protonate the pyrimidine ring effectively inhibits the ESIPT process. This blockage of the non-radiative deactivation pathway leads to a pronounced fluorescence response, which is easily visible to the naked eye. nih.gov This reversible "switching on" of fluorescence highlights the potential for developing sensors and molecular switches based on this pyrimidine scaffold.

The strong electron-accepting character of the pyrimidine moiety is crucial for designing push-pull chromophores that exhibit intramolecular charge transfer (ICT), a key process for luminescence in many organic light-emitting diode (OLED) materials. nih.gov By functionalizing the pyrimidine core with electron-donating groups, it is possible to create materials with tunable emission properties.

For instance, boron complexes featuring a pyrimidine chelate functionalized with sterically hindered electron donors have demonstrated attractive thermally activated delayed fluorescence (TADF) properties. nih.gov This mechanism allows for the efficient conversion of non-emissive triplet excitons into emissive singlet excitons, leading to high-efficiency OLEDs. nih.gov The strategic design of such molecules, separating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is facilitated by the inherent electronic properties of the pyrimidine ring. nih.gov

Table 1: Photophysical Data for a Protonated Pyrimidine Derivative

| Parameter | Value |

|---|---|

| Excitation Wavelength (λex) | 365 nm |

| Emission Wavelength (λem) | 450 nm |

| Quantum Yield (ΦF) | 0.25 |

| Lifetime (τ) | 2.5 ns |

(Data extrapolated from studies on analogous pyrimidine systems)

The orientation of pyridyl groups within π-conjugated polymers has also been shown to significantly impact their optoelectronic properties. A bathochromic (red) shift in absorption spectra and narrower bandgaps can be achieved through specific orientations that promote stronger intermolecular aggregation. rsc.org This demonstrates that the precise substitution pattern on the pyrimidine ring, which can be controlled through the reactive chloro-positions of precursors like this compound, is vital for fine-tuning the properties of resulting materials for organic electronic devices. rsc.org

Ligand Design for Metal Complexes and Catalysis

The nitrogen atoms within the pyrimidine ring of this compound and its derivatives serve as excellent coordination sites for metal ions, making this compound a valuable precursor in ligand design for catalysis and materials science. The two chlorine atoms offer reactive handles for introducing a wide variety of coordinating groups, allowing for the synthesis of diverse ligand architectures.

Schiff bases are a prominent class of ligands derived from the reaction of an amine and a carbonyl compound. Their metal complexes have been extensively studied due to their straightforward synthesis, structural variety, and wide range of applications, including in catalysis. researchgate.net The high thermal and moisture stability of many Schiff base complexes makes them suitable for catalytic reactions that require high temperatures. researchgate.net While not directly employing the title compound, the principles of forming catalytically active metal complexes with pyrimidine-based Schiff bases are well-established.

For example, various transition metal complexes containing imine-ligands have been shown to be effective catalysts in Aldol reactions, polymerization, and oxidation reactions. The catalytic activity of these complexes is often enhanced upon coordination of the ligand to the metal center. researchgate.net

Furthermore, pyrimidine derivatives can be used to create multidentate ligands that form stable complexes with a variety of metals. Research on mononuclear Fe(III) complexes with a tridentate ligand, 2,4-dichloro-6-((quinoline-8-ylimino)methyl)phenolate, demonstrates the formation of stable coordination compounds. rsc.org The synthesis of such ligands often starts from dichlorinated precursors.

The catalytic activity of metal complexes is highly dependent on the nature of the ligand and the metal ion. For instance, a series of copper, cobalt, nickel, and manganese complexes bearing a 5-amino-2-ethylpyridine-2-carboximidate ligand were synthesized and showed good catalytic effects in the Henry reaction. ias.ac.in This highlights the potential of nitrogen-containing heterocyclic ligands, which can be readily synthesized from precursors like this compound, in promoting important organic transformations.

Table 2: Catalytic Activity of Various Metal Complexes in the Henry Reaction

| Catalyst (Metal Complex) | Conversion (%) |

|---|---|

| Copper Complex | 87 |

| Cobalt Complex | 75 |

| Nickel Complex | 69 |

| Manganese Complex | 78 |

(Data from a study on analogous pyridine-based carboximidate complexes) ias.ac.in

The design of these ligands can be tailored to influence the electronic and steric environment around the metal center, thereby controlling the selectivity and efficiency of the catalytic process. The versatility of the dichloropyrimidine starting material allows for the introduction of functional groups that can modulate these properties, paving the way for the development of highly specialized catalysts.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dichloro-6-methylpyrimidine |

| 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines |

| 2,4-dichloro-6-((quinoline-8-ylimino)methyl)phenolate |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign and efficient synthetic routes to 2,4-dichloro-6-ethyl-5-methylpyrimidine and its derivatives is a key area for future investigation. Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. The development of novel methodologies will likely focus on green chemistry principles.

Future research will likely explore:

Catalytic C-H Activation: Direct functionalization of the pyrimidine (B1678525) core through C-H activation would represent a significant advancement, minimizing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and reaction control for the synthesis and subsequent modification of this compound.

Biocatalysis: The use of enzymes to catalyze specific transformations on the pyrimidine ring could provide high selectivity under mild conditions.

Multicomponent Reactions: Designing one-pot, multicomponent reactions will be crucial for building molecular complexity efficiently and reducing the number of synthetic steps.

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The two chlorine atoms at the C2 and C4 positions of this compound are the primary sites for nucleophilic aromatic substitution (SNAr). However, the regioselectivity of these reactions can be highly sensitive to the nature of the nucleophile, solvent, and temperature. The presence of an electron-donating ethyl group at C6 and a methyl group at C5 further influences the electronic distribution of the pyrimidine ring, adding a layer of complexity to predicting reaction outcomes.

Future research in this area will aim to:

Systematically Map Reactivity: A comprehensive investigation into the reaction of this compound with a wide array of nucleophiles under various conditions is needed to build a predictive model for its reactivity.

Develop Orthogonal Protection Strategies: The development of methods to selectively protect one of the chloro-substituents would enable the sequential and controlled introduction of different functional groups at the C2 and C4 positions.

Investigate Metal-Catalyzed Cross-Coupling Reactions: Beyond SNAr, the exploration of palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the C2 and C4 positions will significantly expand the accessible chemical space for derivatives of this compound. The relative reactivity of the two chlorine atoms in these catalytic systems is an area ripe for investigation.

Advanced Computational Modeling for Precise Property Prediction and Mechanism Elucidation

Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules. For this compound, advanced computational modeling can provide invaluable insights that can guide synthetic efforts and the design of new derivatives.

Key areas for future computational research include:

Predicting Regioselectivity: Using Density Functional Theory (DFT) and other high-level computational methods to calculate the energies of reaction intermediates and transition states for SNAr and cross-coupling reactions. This will allow for the in-silico prediction of the most likely site of reaction, saving significant experimental time and resources. Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) distribution can also provide qualitative predictions of reactivity. wuxiapptec.com

Elucidating Reaction Mechanisms: Detailed computational studies can map out the entire reaction pathway for the functionalization of this compound, identifying key intermediates and transition states. This fundamental understanding is crucial for optimizing reaction conditions.

Predicting Physicochemical Properties: Computational models can be employed to predict key properties of novel derivatives, such as solubility, stability, and electronic properties (e.g., HOMO-LUMO gap), which are critical for their potential applications.

Strategic Design of Pyrimidine Derivatives for Tailored Chemical and Materials Applications

The ability to strategically functionalize the this compound core opens up possibilities for creating novel molecules with specific functions. Future research will focus on the rational design of these derivatives for a range of applications.

In Medicinal Chemistry: The pyrimidine scaffold is a well-established privileged structure in drug discovery. Future work will involve the design and synthesis of libraries of derivatives of this compound for screening against various biological targets. The ethyl and methyl groups can provide a unique substitution pattern that may lead to improved selectivity or potency. Potential therapeutic areas include:

Kinase Inhibitors: Many approved kinase inhibitors feature a substituted pyrimidine core.

Antiviral and Antimicrobial Agents: Pyrimidine analogs are known to interfere with nucleic acid synthesis in viruses and microbes.

Central Nervous System (CNS) Agents: The lipophilicity imparted by the alkyl groups may be advantageous for designing molecules that can cross the blood-brain barrier.

In Materials Science: The pyrimidine ring can be incorporated into larger molecular structures to create novel organic materials with interesting electronic and photophysical properties. Future research could explore the use of this compound as a building block for:

Q & A

Q. What are the recommended synthetic routes for 2,4-Dichloro-6-ethyl-5-methylpyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and alkylation of pyrimidine precursors. For example, chlorination of 5-ethyl-6-methylpyrimidin-4-ol using POCl₃ under reflux conditions yields the dichloro derivative. Optimization includes adjusting solvent systems (e.g., DMSO:Water ratios) and temperature to enhance yield . Parallel routes may involve nucleophilic substitution with ethyl and methyl groups on pre-halogenated pyrimidine cores. Reaction progress should be monitored via TLC or HPLC, and intermediates characterized by NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques:

- NMR : Confirm substitution patterns (e.g., ethyl and methyl groups at C6/C5 via ¹H NMR splitting and ¹³C chemical shifts).

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments).

- Elemental Analysis : Ensure stoichiometric consistency (C, H, N, Cl).

Purity ≥95% is critical for reproducibility in downstream applications .

Q. What are the primary applications of this compound in foundational research?

- Methodological Answer :

- Organic Synthesis : Acts as a versatile intermediate for nucleophilic substitutions (e.g., replacing Cl with amines or alkoxides to generate bioactive derivatives) .

- Material Science : Explored in coordination chemistry for metal-organic frameworks (MOFs) due to its electron-deficient pyrimidine ring .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electrophilic/nucleophilic sites. Key steps:

Optimize geometry and calculate Fukui indices to identify reactive positions (C2/C4 Cl atoms are most susceptible to substitution) .

Simulate reaction pathways (e.g., SNAr mechanisms) using solvent continuum models (e.g., PCM for DMSO).

Validate with experimental kinetic data (e.g., Hammett plots) to reconcile computational and empirical results .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

- Methodological Answer :

- Data Triangulation : Compare IC₅₀ values across assays (e.g., antimicrobial vs. anticancer screens) using standardized protocols (CLSI guidelines).

- Structural-Activity Relationships (SAR) : Systematically vary substituents (e.g., replace Cl with -NH₂ or -OCH₃) to isolate contributing factors .

- Meta-Analysis : Account for solvent effects (e.g., DMSO stability in bioassays) and cell-line specificity .

Q. How can researchers design experiments to probe the compound’s potential in drug discovery?

- Methodological Answer :

- Target Identification : Use molecular docking (AutoDock Vina) against enzymes like thymidine phosphorylase or dihydrofolate reductase .

- In Vitro Screening : Prioritize derivatives with low cytotoxicity (MTT assay) and high selectivity (e.g., SI ≥10 in cancer vs. normal cells).

- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) and CYP450 inhibition profiles .

Q. What advanced spectroscopic techniques elucidate electronic properties relevant to catalytic applications?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor charge-transfer transitions in metal complexes (e.g., λmax shifts with Cu²⁺ or Fe³⁺ coordination) .

- EPR : Detect radical intermediates during redox reactions.

- XPS : Quantify Cl 2p binding energy changes to confirm ligand-metal electron transfer .

Methodological Notes

- Theoretical Frameworks : Link studies to conceptual models (e.g., frontier molecular orbital theory for reactivity predictions) .

- Contradiction Management : Use multivariate regression to dissect confounding variables (e.g., solvent polarity vs. temperature effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.